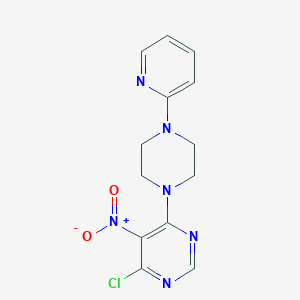

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

Description

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound with a pyrimidine core substituted with chlorine, nitro, and a 4-pyridin-2-ylpiperazine moiety. Its molecular formula is C₁₃H₁₃ClN₆O₂, and it has a molecular weight of 320.74 g/mol . The compound is cataloged under CAS number 882281-67-6 and is frequently utilized in pharmaceutical research, particularly in kinase inhibition studies due to its structural resemblance to adenosine triphosphate (ATP)-competitive inhibitors. Its nitro and chloro groups enhance electrophilicity, facilitating interactions with biological targets, while the pyridinylpiperazine moiety contributes to solubility and receptor binding .

Properties

IUPAC Name |

4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRDHYAHQFPAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-nitro-4,6-dihydroxypyrimidine

- React 4,6-dihydroxypyrimidine with a nitrating mixture of sulfuric acid and nitrosonitric acid at temperatures below 30 °C.

- Stir the reaction at 40–50 °C for 1–2 hours.

- The reaction mixture is then poured into ice water to precipitate the product.

- The solid is filtered, recrystallized from water, and dried to yield yellow crystals of 5-nitro-4,6-dihydroxypyrimidine with yields around 87%.

Conversion to 4,6-dichloro-5-nitropyrimidine

- The 5-nitro-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride in the presence of catalysts such as N,N-dimethylaniline (accelerine) and ethyl p-toluenesulfonate (etamon chloride).

- The mixture is refluxed until the starting material disappears (monitored by TLC).

- After removal of phosphorus oxychloride under reduced pressure, the residue is poured into ice water, filtered, and recrystallized from ethyl acetate.

- This step yields 4,6-dichloro-5-nitropyrimidine with yields exceeding 90%.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1.1 | H2SO4 + HNO2, <30 °C, 40–50 °C, 1–2 h | 5-nitro-4,6-dihydroxypyrimidine | 87.6 |

| 1.2 | POCl3, N,N-dimethylaniline, etamon chloride, reflux | 4,6-dichloro-5-nitropyrimidine | 91.7 |

Summary of Preparation Methodology

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4,6-dihydroxypyrimidine | H2SO4 + HNO2, 40–50 °C | 5-nitro-4,6-dihydroxypyrimidine | Nitration step |

| 2 | 5-nitro-4,6-dihroxypyrimidine | POCl3, N,N-dimethylaniline, etamon chloride, reflux | 4,6-dichloro-5-nitropyrimidine | Chlorination step |

| 3 | 4,6-dichloro-5-nitropyrimidine + 4-pyridin-2-ylpiperazine | Base (K2CO3), solvent (toluene), Pd catalyst (optional), RT to 80 °C | 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | Nucleophilic substitution |

Research Findings and Optimization Notes

- The nitration and chlorination steps require careful temperature control to avoid decomposition or side reactions.

- The use of phosphorus oxychloride with catalytic additives accelerates chlorination and improves yield.

- The nucleophilic substitution at the 6-position is favored due to the electron-withdrawing nitro group at position 5, which activates the pyrimidine ring toward nucleophilic attack.

- Palladium-catalyzed amination methods can improve reaction rates and selectivity, especially when sterically hindered amines are used.

- Continuous flow reactors and high-throughput screening have been suggested to optimize reaction conditions, improve yields, and scale-up potential.

- Purification by recrystallization and chromatography ensures high purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: The major product is 4-amino-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine.

Substitution: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Case Studies:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The presence of the pyridine ring may enhance the binding affinity to serotonin receptors, suggesting that 4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine could be explored for similar effects in animal models .

Cancer Research

Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may allow it to function as an inhibitor of specific kinases involved in tumor growth.

Example Findings:

- A study on similar compounds demonstrated their ability to inhibit the growth of breast cancer cells by targeting the MAPK/ERK signaling pathway . This suggests that this compound might be tested for anticancer properties.

Neurological Studies

The compound's potential to affect neurotransmitter systems makes it relevant for neurological research. Its piperazine component is known for modulating dopamine and serotonin pathways.

Research Insights:

- Investigations into compounds with similar structures have indicated their role in managing conditions like schizophrenia and bipolar disorder by acting as receptor antagonists or agonists . This opens avenues for studying the therapeutic effects of this compound in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridinylpiperazine moiety may interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine

- Molecular Formula : C₁₅H₁₈ClN₇

- Molecular Weight : 343.81 g/mol

- Key Features: Shares a pyrimidine core and piperazine substituent but differs in substituents (ethyl and methyl groups at positions 5 and 6 instead of nitro and pyridinylpiperazine).

2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

- Molecular Formula : C₁₂H₁₂ClF₃N₄O

- Molecular Weight : 320.70 g/mol

- Key Features : Replaces the nitro group with a trifluoroethyl-pyrrolo moiety. The morpholine ring enhances solubility but may reduce steric hindrance compared to the pyridinylpiperazine group in the target compound .

Functional Analogues

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

- Molecular Formula : C₉H₇FN₄

- Molecular Weight : 190.18 g/mol

- Key Features : Lacks the chloro and nitro substituents but includes a fluoropyridinyl group. Fluorine’s electronegativity may improve metabolic stability but reduce reactivity compared to the nitro group in the target compound .

Comparative Data Table

Research Findings and Implications

- Reactivity : The nitro group in this compound distinguishes it from analogs like 4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine, enabling stronger electrophilic interactions in enzyme active sites .

- Solubility : Piperazine and pyridine moieties improve aqueous solubility compared to morpholine-containing analogs, as evidenced by computational solubility models .

- Selectivity : Fluorinated analogs (e.g., 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine) exhibit higher selectivity for specific kinase isoforms but lower potency due to the absence of nitro and chloro groups .

Biological Activity

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrimidine core with multiple substituents, including a chloro group, nitro group, and a pyridinylpiperazine moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₃H₁₃ClN₆O₂, with a CAS number of 882281-67-6. The compound is characterized by its ability to undergo several chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where signaling pathways are often dysregulated .

- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation, promoting increased cell death in certain cancer cell lines.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. The compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours .

- Antimicrobial Effects : In another investigation, the compound was tested against several bacterial strains including E. coli and S. aureus. It exhibited minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL, indicating promising antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Neuropharmacological Studies : Research into the neuropharmacological potential of this compound revealed that it could modulate dopamine receptor activity, suggesting possible applications in treating neurological disorders .

Toxicity and Safety Profile

While the biological activities of this compound are promising, toxicity studies highlight some concerns regarding its safety profile. The compound is classified as an irritant and exhibits cytotoxic effects at high concentrations, necessitating careful evaluation during therapeutic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, and what analytical techniques are used to confirm its structure?

- Synthetic Routes :

- The compound can be synthesized via nucleophilic substitution reactions, where chloro-nitro-pyrimidine intermediates react with substituted piperazine derivatives under nitrogen protection. For example, describes the synthesis of structurally similar nitro-pyrimidine derivatives using stepwise alkylation and aminolysis .

- Key steps include temperature-controlled reactions (e.g., 0°C for bromine addition) and purification via silica gel chromatography or recrystallization .

- Analytical Techniques :

- ¹H/¹³C NMR : Used to confirm substituent positions and piperazine ring integration (e.g., aromatic protons at δ 8.6–8.7 ppm, nitro group effects on chemical shifts) .

- ESI-MS : Validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (≥95% threshold recommended) .

Q. What safety protocols should be followed when handling this compound?

- Handling :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Immediate rinsing with water is required upon exposure .

- Work in a fume hood to prevent inhalation of dust or vapors .

- Waste Disposal :

- Segregate chemical waste and consult certified biohazard disposal services to mitigate environmental contamination .

- Emergency Measures :

- For ingestion, rinse mouth and seek medical attention. For inhalation, move to fresh air and monitor respiratory distress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Use of triethylamine or LiAlH4 improves reaction rates in reductive amination steps .

- Temperature : Controlled stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like nitro group reduction .

- Case Study : achieved a 51% yield for a related compound by optimizing stoichiometry and reaction time (30 minutes for bromide addition, 24-hour reflux for cyclization) .

Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?

- Contradiction Analysis :

- Ambiguous NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to differentiate overlapping signals, especially in aromatic/piperazine regions .

- Mass Spec Discrepancies : Cross-validate with high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine/nitro groups) .

- Case Study : resolved a conflicting δ 5.16 ppm (O–CH2–) signal using ¹³C DEPT-135 to confirm alkyne linkage in a nitro-pyrimidine derivative .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Assess binding affinity to target enzymes (e.g., acetylcholinesterase for Alzheimer’s research). used AutoDock Vina to simulate interactions between pyrimidine derivatives and active sites .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .

- Case Study : A derivative in showed IC₅₀ = 1.2 µM against acetylcholinesterase, corroborated by docking scores (−9.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.